2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C8H7BrF3N |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-2-3-6(8(10,11)12)7(4-9)13-5/h2-3H,4H2,1H3 |
InChI Key |
UAPOKVXVJJHDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Example Procedure (Adapted for 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine analogues)
| Parameter | Details |
|---|---|
| Starting material | 2,6-Dimethylpyridine derivative (e.g., 2,6-lutidine) |
| Brominating agent | Dibromohydantoin (DBDMH) |
| Initiator | AIBN (0.5 mol%) |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | 20–80°C (typically reflux at 80°C) |
| Reaction time | 24 hours |
| Work-up | Filtration, washing with saturated NaHCO3 and NaCl solutions, drying over MgSO4, column chromatography |
| Yield | Up to 90% (51% reported in one example with 2,6-lutidine) |
This method offers operational simplicity, cost-effectiveness, and avoids harsh conditions or expensive solvents. It is adaptable to pyridine derivatives bearing electron-withdrawing groups such as trifluoromethyl substituents.
Bromination of Pyridinylmethanol Precursors Using Phosphorus Tribromide (PBr3)
Another widely used method to prepare bromomethyl-substituted pyridines involves the conversion of the corresponding pyridinylmethanol to the bromomethyl derivative by treatment with phosphorus tribromide (PBr3) . This approach is especially relevant when starting from 2-(hydroxymethyl)-6-methyl-3-(trifluoromethyl)pyridine or related alcohol intermediates.
Key features include:
- Reaction conditions : Typically performed in dichloromethane (DCM) at 0–20°C, followed by stirring at room temperature for 2–3 hours.
- Quenching and work-up : The reaction mixture is quenched with aqueous sodium bicarbonate or water, extracted with organic solvents, dried, and concentrated.
- Yields : High yields ranging from 68% to 86% have been reported.
- Purification : Flash chromatography or recrystallization is used to isolate the pure bromomethyl product.
Representative Data Table for PBr3 Bromination
| Entry | Starting Material | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine | PBr3 in DCM, 0–20°C, 3 h | 86 | Quenched with NaHCO3, MgSO4 drying |
| 2 | Same as above | PBr3 in DCM, 0°C to r.t., 3 h | 68.1 | Purified by chromatography |
| 3 | 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine | MsCl and Et3N in THF at 0°C, then LiBr in DMF at 90°C | 77 | Two-step conversion via mesylate intermediate |
This method is versatile and can be adapted for the 6-methyl-3-(trifluoromethyl)pyridine system by preparing the corresponding hydroxymethyl precursor and subsequent bromination.
Alternative Approaches and Improvements
- Use of safer methylation agents : Some improved processes employ dimethyl sulfate for methylation steps in related pyridine derivatives, aiming for cost-effectiveness and higher yields.
- Temperature control : Maintaining mild temperatures (20°C to reflux of solvent) ensures better selectivity and product quality.
- Solvent choice : Non-polar solvents like toluene or dichloromethane are preferred for bromination steps to facilitate separation and reduce side reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 2-(carboxymethyl)-6-methyl-3-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(bromomethyl)-6-methylpyridine.
Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine acts as a versatile building block in the synthesis of complex organic molecules. It can undergo various reactions, including nucleophilic substitutions and electrophilic additions, making it valuable for creating diverse chemical entities.
Medicinal Chemistry
This compound is of particular interest in the development of bioactive molecules. The bromomethyl group allows for the introduction of various substituents that can enhance biological activity. Research indicates that derivatives of this compound may exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Micrococcus luteus .
Biological Activity:
- Kinase Inhibition: Derivatives have been explored as potential kinase inhibitors relevant to cancer treatment .
- Antimicrobial Properties: Studies show that modifications at the bromomethyl position can lead to variations in biological activity, allowing for tailored therapeutic applications .
Agrochemicals
The compound's derivatives are utilized in developing agrochemicals due to their biological activity. The trifluoromethyl group enhances the efficacy of these compounds in targeting pests and diseases affecting crops.
Case Study 1: Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, studies have shown that pyridyl-hydroxylamines derived from related structures possess potent antibacterial properties against Staphylococcus aureus and Micrococcus luteus .
Case Study 2: Kinase Inhibition
Inhibitors derived from this compound have been investigated for their potential in treating neurodegenerative diseases through selective inhibition of kinases such as LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease . This highlights the compound's relevance in developing targeted therapies.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine depends on its application. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This is due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic distribution within the molecule and improve interactions with biological macromolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine with structurally related pyridine derivatives:
Biological Activity
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
- Chemical Formula : C₉H₈BrF₃N
- Molecular Weight : 256.07 g/mol
- Structural Features :
- A bromomethyl group at the 2-position.
- A methyl group at the 6-position.
- A trifluoromethyl group at the 3-position.
These structural features contribute to its unique reactivity and biological profile.
Antimicrobial Activity
Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. Recent studies indicate that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity. For instance, a study demonstrated that trifluoromethyl-pyridine derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity (MIC in μg/mL) |
|---|---|---|
| This compound | S. aureus | 5.0 |
| This compound | E. coli | 7.5 |
Antiviral Activity
Research has also explored the antiviral potential of pyridine derivatives. A recent review highlighted that certain pyridine compounds exhibit activity against viral pathogens by interfering with viral replication processes . The presence of halogen substituents like bromine may enhance this activity through increased lipophilicity and improved cell membrane penetration.
Anticancer Activity
The anticancer properties of pyridine derivatives have been extensively investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various models. For example, studies have indicated that trifluoromethyl-substituted pyridines can induce apoptosis in cancer cells via activation of the MAPK pathway .
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of several pyridine derivatives on human cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15.0 |
| This compound | MCF-7 (breast cancer) | 12.5 |
These findings suggest that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through stress-induced signaling cascades has been observed in cancer models.
- Membrane Disruption : The lipophilic nature of the compound allows it to disrupt microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
